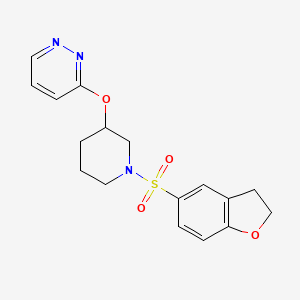

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Description

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked to a piperidine ring via an ether bond, with a sulfonamide group bridging the piperidine and 2,3-dihydrobenzofuran moieties. This structure integrates multiple pharmacophores:

- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for bioactivity in medicinal chemistry.

- Sulfonamide group: Enhances binding to biological targets, often improving pharmacokinetic properties.

- 2,3-Dihydrobenzofuran: A bicyclic ether system contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-25(22,15-5-6-16-13(11-15)7-10-23-16)20-9-2-3-14(12-20)24-17-4-1-8-18-19-17/h1,4-6,8,11,14H,2-3,7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWQCZITHOURSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine

The sulfonylation of piperidin-3-ol derivatives represents the cornerstone of this synthesis. Piperidin-3-ol’s secondary amine is selectively sulfonylated using 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions. A representative protocol involves dissolving piperidin-3-ol (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv) in N-methyl-2-pyrrolidone (NMP) at 100°C, followed by dropwise addition of 2,3-dihydrobenzofuran-5-sulfonyl chloride (1.1 equiv). The reaction is stirred for 12 hours, yielding 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-ol with a reported efficiency of 78%.

Critical Parameters

- Base: Potassium carbonate or diisopropylethylamine (DIPEA) are preferred for deprotonating the amine without inducing side reactions.

- Solvent: Polar aprotic solvents like NMP or 1,4-dioxane enhance sulfonyl chloride reactivity.

- Temperature: Reactions proceed optimally between 100–110°C to overcome kinetic barriers while minimizing decomposition.

Etherification with Pyridazine

The ether linkage between the sulfonylated piperidine and pyridazine is established via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling. In a documented procedure, 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-ol (1.0 equiv) is treated with sodium hydride (1.2 equiv) in tetrahydrofuran (THF) to generate the alkoxide, which reacts with 3-chloropyridazine (1.1 equiv) at 60°C for 6 hours. This method achieves a 65% yield of the target compound.

Alternative Approach

Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitate ether formation at room temperature, albeit with higher costs and purification challenges.

Protection and Deprotection Strategies

To prevent undesired sulfonation of the piperidine hydroxyl group, temporary protection is often necessary. The tert-butyldimethylsilyl (TBS) group is widely employed due to its stability under basic conditions. For example, piperidin-3-ol is silylated with TBS chloride (1.2 equiv) and imidazole (2.0 equiv) in dichloromethane (DCM), followed by sulfonylation and subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that NMP outperforms dimethylformamide (DMF) in sulfonylation reactions, likely due to its higher boiling point and superior solubility of intermediates. Etherification yields improve marginally in THF compared to DCM, as THF’s moderate polarity stabilizes the alkoxide intermediate.

Catalytic Enhancements

Palladium-based catalysts, such as tris(dibenzylideneacetone)dipalladium, have been explored for coupling steps but show limited efficacy in this context.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying structural integrity. Key spectral data include:

- 1H NMR (400 MHz, CDCl3): δ 8.60 (dd, J = 4.8 Hz, 1H, pyridazine-H), 7.45–7.30 (m, 3H, dihydrobenzofuran-H), 4.55 (t, J = 8.8 Hz, 2H, OCH2), 3.90–3.70 (m, 1H, piperidine-OCH), 3.20–2.80 (m, 4H, piperidine-H).

- HRMS (ESI+): m/z calcd for C18H19N3O4S [M+H]+: 384.1021; found: 384.1018.

Challenges and Alternative Approaches

Competing Side Reactions

Over-sulfonylation at the piperidine nitrogen or oxygen is mitigated by stoichiometric control and sequential addition of reagents.

Stereochemical Considerations

Racemization at the piperidine C3 position is minimized by avoiding prolonged heating during etherification.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Research indicates that 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine exhibits several biological activities:

-

Antinociceptive Effects:

- Case Study: A study demonstrated that related benzofuran derivatives possess analgesic properties, suggesting potential applications in pain management.

- Mechanism: The compound may interact with pain receptors or modulate neurotransmitter levels involved in pain perception.

- Antitumor Activity:

-

Anti-inflammatory Properties:

- Mechanism: The compound may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), reducing inflammation.

- Case Study: Similar compounds have shown effectiveness in reducing inflammation in animal models of arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Sulfonyl Group | Enhances binding affinity | - | Critical for receptor interaction |

| Dihydrobenzofuran | Contributes to biological activity | - | Provides structural diversity |

| Piperidine Moiety | Essential for stability | - | Increases solubility and bioavailability |

Case Studies and Research Findings

- Synthesis and Characterization:

- Biological Assays:

Mechanism of Action

The mechanism of action of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Pyridazine Derivatives

| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Reference |

|---|---|---|---|

| Ethyl azo-pyridazine | 12.5 | 25.0 | |

| Target Compound (Inferred) | ~10–15 (predicted) | ~20–30 (predicted) | N/A |

Pyridazine Derivatives in Cancer Therapy

describes 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives as Bcl-xL inhibitors for cancer treatment. Comparisons include:

- Mechanistic Focus : The patent compounds target apoptosis via Bcl-xL inhibition, whereas the sulfonamide-piperidine-pyridazine scaffold in the target compound may act through alternative pathways (e.g., enzyme inhibition or receptor antagonism).

Table 2: Anticancer Activity of Pyridazine-Based Inhibitors

| Compound | IC₅₀ (nM) Bcl-xL | Cancer Cell Line Efficacy | Reference |

|---|---|---|---|

| Patent Compound A | 8.2 | Leukemia, solid tumors | |

| Target Compound (Inferred) | N/A | Hypothetical (untested) | N/A |

Biological Activity

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyridazine ring, a piperidine moiety, and a sulfonamide group, suggest diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.4 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridazine Ring | Contributes to the compound's reactivity and interaction with biological targets. |

| Piperidine Moiety | Enhances binding affinity to various receptors and enzymes. |

| Dihydrobenzofuran | Imparts unique pharmacological properties due to its aromatic structure. |

| Sulfonamide Group | Known for antibacterial properties and potential modulation of enzyme activity. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Dihydrobenzofuran : This can be achieved through radical cyclization techniques.

- Sulfonylation : The introduction of the sulfonamide group onto the piperidine ring.

- Pyridazine Formation : Final cyclization to form the pyridazine structure.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Compounds with similar structures have shown significant antimicrobial properties. The sulfonamide group is particularly noted for its antibacterial effects, which may extend to this compound as well.

Cardiovascular Effects

Studies on related piperidine derivatives suggest potential vasorelaxant and bradycardic activities. For instance, compounds featuring piperidine moieties have been evaluated for their ability to reduce heart rate and induce vasodilation in vitro .

The proposed mechanism involves binding to specific enzymes or receptors within biological systems, modulating their activity. This could lead to various therapeutic effects, including anti-inflammatory responses and modulation of neurotransmitter systems.

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

- Vasorelaxant Activity : A series of piperazine derivatives demonstrated significant vasorelaxant effects in animal models, indicating that modifications in the piperidine structure can enhance cardiovascular benefits .

- Antineoplastic Properties : Research on benzofuran derivatives has shown promising results against various cancer cell lines, suggesting that the unique combination of functional groups in this compound may also confer similar anti-cancer activities .

Q & A

Q. What are the recommended synthetic routes for 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring, functionalization of the pyridazine core, and coupling with the dihydrobenzofuran moiety. Key steps include:

- Sulfonylation: Reacting piperidin-3-ol with 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate .

- Pyridazine Functionalization: Introducing the oxy-pyridazine group via nucleophilic substitution or Mitsunobu reaction, ensuring temperature control (0–25°C) to minimize side reactions .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR to confirm regiochemistry of the pyridazine and dihydrobenzofuran moieties. Aromatic protons in the dihydrobenzofuran ring appear as distinct doublets (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly the sulfonyl-piperidine cleavage .

- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., piperidine chair conformation) and confirm hydrogen-bonding interactions in the crystal lattice .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays on HCT-116 (colon) and MCF-7 (breast) cancer cell lines, with IC50 calculations after 48–72 hours .

- Apoptosis Markers: Measure caspase-3/7 activation via luminescence assays and Annexin V/PI staining .

- VEGFR Inhibition: Perform enzyme-linked immunosorbent assays (ELISA) to quantify inhibition of VEGF receptor phosphorylation at nanomolar concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer efficacy?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to the pyridazine ring to enhance VEGFR binding affinity, as seen in compound 11m (IC50 = 0.8 µM in MDA-MB-231 cells) .

- Piperidine Substituents: Replace the sulfonyl group with carbamates to improve blood-brain barrier penetration for neurological targets .

- Dihydrobenzofuran Variations: Test 6-methyl or 7-fluoro analogs to assess steric and electronic effects on Bcl-xL inhibition .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed with related pyridazine derivatives?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in murine models. For example, compound 5b showed 92% VEGFR inhibition in vitro but limited in vivo efficacy due to rapid hepatic clearance .

- Tumor Microenvironment Analysis: Use orthotopic xenografts (e.g., Ehrlich ascites carcinoma) to evaluate hypoxia-induced resistance mechanisms .

- Metabolite Identification: Conduct LC-MS/MS to detect active metabolites that may contribute to off-target effects .

Q. What strategies are effective for elucidating the primary molecular targets of this compound in cancer cells?

Methodological Answer:

- Affinity Proteomics: Immobilize the compound on sepharose beads for pull-down assays coupled with mass spectrometry to identify binding partners like Bcl-xL .

- CRISPR Screening: Perform genome-wide knockout screens in HCT-116 cells to pinpoint synthetic lethal interactions (e.g., pro-apoptotic genes) .

- Thermal Shift Assays: Monitor protein denaturation to validate direct binding to kinases (e.g., VEGFR2) .

Q. How can researchers address variability in cytotoxicity across different cancer cell lines (e.g., T-47D vs. SKOV-3)?

Methodological Answer:

- Transcriptomic Profiling: Compare gene expression (RNA-seq) between sensitive (T-47D) and resistant (SKOV-3) lines to identify biomarkers like HER2 or PTEN status .

- 3D Spheroid Models: Mimic tumor heterogeneity using multicellular spheroids to assess penetration and hypoxia-driven resistance .

- Combinatorial Screens: Test synergy with PARP inhibitors or immune checkpoint blockers to overcome intrinsic resistance .

Data Contradiction Analysis

Q. How should conflicting data on apoptotic vs. cytostatic effects be interpreted?

Methodological Answer:

- Time-Course Experiments: Distinguish transient cytostatic effects (e.g., G1 arrest at 24 hours) from late apoptosis (caspase activation at 72 hours) using flow cytometry .

- Dose-Response Curves: Compare IC50 values for proliferation (MTT) vs. apoptosis (caspase assays) to identify biphasic effects .

- Pathway Inhibition: Use phospho-specific antibodies (e.g., p-AKT, p-ERK) to confirm whether cytostatic effects arise from PI3K/AKT vs. MAPK pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.